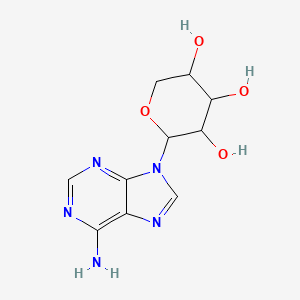

Adenine, 9-beta-D-ribopyranosyl-

Description

Contextualizing Nucleoside Analogues in Biosynthetic Systems

Nucleoside analogues are synthetic compounds that mimic the structure of naturally occurring nucleosides. nih.govnih.gov These molecules are invaluable tools in biochemistry and medicine because they can interact with the cellular machinery responsible for synthesizing and processing nucleic acids (DNA and RNA). nih.gov By virtue of their structural similarity, enzymes such as polymerases and kinases may recognize these analogues; however, due to their chemical modifications, they can disrupt normal biological processes. nih.gov

This interference can manifest in several ways, such as terminating the growth of a DNA or RNA chain or inhibiting the function of a critical enzyme. nih.gov This principle is the basis for many antiviral and anticancer drugs. researchgate.net In a research context, nucleoside analogues are used as chemical probes to study the mechanisms of DNA replication and repair, to investigate the structural requirements of enzyme active sites, and to explore the potential for alternative genetic systems. nih.gov

The Distinctive Role of Pyranosyl Nucleosides in Chemical and Prebiotic Evolution Research

The "RNA World" hypothesis is a widely supported theory suggesting that RNA, not DNA, was the primary form of genetic material in early life. Current time information in Cheshire East, GB.nih.gov This is because RNA can both store genetic information and act as a catalyst (a ribozyme), potentially solving the "chicken-and-egg" problem of whether proteins or nucleic acids came first. nih.govnih.gov However, the prebiotic synthesis of ribose (the sugar in RNA) and its selective formation of the furanose ring isomer under plausible early-Earth conditions present significant chemical challenges. youtube.com

This has led to the exploration of alternative genetic polymers, with pyranosyl-RNA (p-RNA) emerging as a significant candidate. p-RNA is a nucleic acid analogue built from nucleosides with six-membered pyranose sugar rings, such as Adenine (B156593), 9-beta-D-ribopyranosyl-. Research has shown that p-RNA can form stable, Watson-Crick base-paired duplexes. Interestingly, the formation of pyranosyl nucleosides has been noted as a potential side-reaction or "downfall" in prebiotic synthesis experiments aimed at producing the furanosyl nucleosides of modern RNA, highlighting that distinct and competing chemical pathways likely existed on the primitive Earth. nih.gov The study of p-RNA and its components like 9-beta-D-ribopyranosyladenine is therefore crucial for understanding why nature may have selected the furanose-based system and whether pyranose-based life could have been a viable, perhaps even preceding, alternative.

Historical Development of Adenine, 9-beta-D-ribopyranosyl- Research Initiatives

The synthesis and study of nucleoside isomers gained significant momentum in the mid-20th century. Following the elucidation of the structure of DNA, chemists began to explore how modifications to the sugar or base components would affect the properties and biological activities of nucleosides. Early work in the 1960s led to the synthesis of various purine (B94841) nucleoside analogues, often involving the condensation of a protected sugar derivative with a purine base. nih.govnih.gov

While a singular, seminal paper for the first synthesis of 9-beta-D-ribopyranosyladenine is not prominently cited, its creation falls within this era of extensive exploration into nucleoside chemistry. The primary goals of these research initiatives were to understand structure-activity relationships and to create compounds with potential therapeutic value, such as antiviral or antineoplastic agents. nih.govnih.gov The synthesis of pyranosyl isomers was a natural extension of this work, allowing researchers to probe the geometric constraints of biological systems and compare the chemical properties of six-membered sugar rings to their natural five-membered counterparts.

Overview of Current Research Paradigms and Academic Significance

Today, the academic significance of Adenine, 9-beta-D-ribopyranosyl- is primarily rooted in the field of prebiotic chemistry and the study of xenonucleic acids (XNAs). It serves as a fundamental building block for constructing and analyzing p-RNA. Current research paradigms focus on several key questions:

Enzymatic Processability: Can modern polymerases, which have evolved to handle furanose-based nucleotides, recognize and incorporate pyranosyl-nucleotides into a growing chain? Studies in this area help define the precise steric and conformational requirements for polymerase activity. nih.govnih.gov

The "Why Ribose?" Question: By studying the properties of stable alternatives like p-RNA, scientists can form and test hypotheses about why furanosyl-RNA was selected during chemical evolution. Factors such as p-RNA's hydrolytic stability versus its conformational rigidity are key aspects of this investigation.

The compound is less a subject of direct therapeutic development and more a vital chemical tool for answering fundamental questions about the molecular logic of life.

Data Tables

Table 1: Properties of Adenine, 9-beta-D-ribopyranosyl-

| Property | Value |

| Chemical Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol |

| Base Component | Adenine |

| Sugar Component | beta-D-Ribopyranose |

| Ring Size of Sugar | 6-membered ring |

Table 2: Conformational Comparison of Sugar Rings in Nucleosides

| Feature | Furanose (in natural RNA) | Pyranose (in p-RNA) |

| Ring Size | 5-membered (4 carbons, 1 oxygen) | 6-membered (5 carbons, 1 oxygen) |

| Ring Pucker | Highly flexible, exists in multiple "envelope" and "twist" conformations (e.g., C2'-endo, C3'-endo). | Relatively rigid, strongly prefers stable "chair" conformations (e.g., ¹C₄, ⁴C₁). nih.gov |

| Backbone Geometry | Results in the classic A-form helical structure of double-stranded RNA. | Creates a different helical geometry with a wider diameter and reduced helical twist. nih.gov |

| Susceptibility to Hydrolysis | The 2'-hydroxyl group is positioned to attack the adjacent phosphodiester bond, making RNA less stable. | The geometry of the chair form may position the 2'-hydroxyl in a less reactive orientation, contributing to greater hydrolytic stability. |

Structure

3D Structure

Properties

CAS No. |

17434-52-5 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |

InChI Key |

PIYAXTGSPRHBFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of 9 Beta D Ribopyranosyladenine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural characterization of organic molecules. For 9-beta-D-ribopyranosyladenine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) Absorption Spectroscopy provide complementary information regarding its connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyranoside and Anomeric Configurations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates and their derivatives, including pyranosides, ¹H and ¹³C NMR provide critical data on the configuration of the anomeric center and the conformation of the sugar ring.

The anomeric configuration (α or β) of a pyranoside is readily determined by analyzing the chemical shift and coupling constants of the anomeric proton (H-1'). In ¹H NMR, the anomeric proton signals typically appear in the downfield region of the spectrum, generally between 4.5 and 5.5 ppm. xray.cz For β-anomers, the anomeric proton is typically in an axial orientation, leading to a large axial-axial coupling constant (³J(H-1', H-2')) in the range of 7-9 Hz. Conversely, α-anomers, with an equatorial anomeric proton, exhibit a smaller equatorial-axial coupling constant of 2-4 Hz. In the case of 9-beta-D-ribopyranosyladenine, the β-configuration is characterized by a larger coupling constant for the anomeric proton.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyranoside Anomers

| Nucleus | Anomer | Typical Chemical Shift Range (ppm) |

| ¹H | Anomeric Proton (H-1') | 4.5 - 5.5 |

| Other Ring Protons | 3.0 - 4.5 | |

| ¹³C | Anomeric Carbon (C-1') | 90 - 100 |

| Other Ring Carbons | 60 - 85 |

Mass Spectrometry Applications in Isotope Position Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. nih.gov In the context of 9-beta-D-ribopyranosyladenine, mass spectrometry can be employed to confirm its molecular formula and to study its fragmentation patterns, which provides clues about its structure. umich.edu

Furthermore, advanced mass spectrometry techniques can be utilized for isotope position analysis. By using isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) in the synthesis of 9-beta-D-ribopyranosyladenine, it is possible to track the position of the isotopes within the molecule. This is achieved by analyzing the mass shifts in the fragment ions produced in the mass spectrometer. This type of analysis is crucial for elucidating biosynthetic pathways and for mechanistic studies of enzymes that interact with nucleoside analogues. Tandem mass spectrometry (MS/MS) is particularly useful for this purpose, as it allows for the fragmentation of a specific parent ion and the analysis of its daughter ions, providing detailed structural information. nih.gov

Table 2: Common Fragmentation Pathways in Nucleoside Mass Spectrometry

| Ion Type | Description |

| [M+H]⁺ | Protonated molecular ion, represents the mass of the intact molecule plus a proton. |

| [B+H]⁺ | Ion corresponding to the protonated purine (B94841) or pyrimidine (B1678525) base. |

| [S]⁺ | Ion corresponding to the sugar moiety. |

| [B+40]⁺ | A characteristic fragment of adenosine (B11128) derivatives. |

Ultraviolet Absorption Spectroscopy for Base Moiety Assignment

Ultraviolet (UV) absorption spectroscopy is a technique used to measure the absorption of UV light by a molecule. For nucleosides, the UV absorption spectrum is dominated by the heterocyclic base, as the sugar moiety does not absorb significantly in the same wavelength range. xray.cz The adenine (B156593) base in 9-beta-D-ribopyranosyladenine exhibits a characteristic strong absorption maximum at approximately 260 nm. researchgate.net This absorption is due to the π → π* electronic transitions within the aromatic purine ring system.

Table 3: Characteristic UV Absorption Data for Adenine Nucleosides

| Compound | Solvent | λmax (nm) |

| Adenosine | Water | 259 |

| Adenine | Water | 260 |

Crystallographic Analysis of 9-beta-D-Ribopyranosyladenine and its Derivatives

For instance, studies on unsaturated pentopyranosyl nucleosides have shown that the pyranosyl moiety can adopt various conformations, including half-chair and envelope forms. acs.org The specific conformation is influenced by the nature of the nucleobase. In one study, a β-purine nucleoside analogue was found to adopt a conformation intermediate between a ⁵H₆ half-chair and a ⁵E envelope form in the solid state. acs.org It has also been observed that some pyranosyl nucleosides can adopt a ¹C₄ chair conformation. researchgate.net These findings suggest that the ribopyranose ring in 9-beta-D-ribopyranosyladenine is flexible and that its preferred conformation in the solid state would be determined by a combination of intramolecular and intermolecular forces within the crystal lattice.

Conformational Preferences and Ring Pucker Analysis of the Pyranose Moiety

The conformation of the pyranose ring can be described by a set of endocyclic torsion angles. The analysis of these angles allows for the characterization of the ring pucker. In solution, the pyranose ring often exists in a dynamic equilibrium between two or more conformations. NMR spectroscopy, particularly the analysis of proton-proton coupling constants, is a primary tool for studying these conformational equilibria in solution. acs.org

For pyranose rings, the relative orientation of the substituents (the adenine base and the hydroxyl groups) plays a significant role in determining the most stable conformation due to steric and stereoelectronic effects, such as the anomeric effect. The anomeric effect generally favors an axial orientation for an electronegative substituent at the anomeric carbon. In 9-beta-D-ribopyranosyladenine, the large adenine base will have a significant influence on the conformational equilibrium of the ribopyranose ring. The study of related pyranosyl nucleosides suggests that the sugar moiety can be conformationally diverse, and the preferred pucker is a result of a delicate balance of various energetic contributions. nih.gov

Table 4: Common Pyranose Ring Conformations

| Conformation | Description |

| Chair (⁴C₁ or ¹C₄) | The most stable conformation, with minimal angle and torsional strain. |

| Boat | A higher energy conformation with flagpole interactions. |

| Skew-Boat | A twisted boat conformation that is more stable than the boat form. |

| Half-Chair | An intermediate conformation in the interconversion between chair and boat forms. |

| Envelope | A conformation where one atom is out of the plane of the other five. |

Information Not Available for Adenine, 9-beta-D-ribopyranosyl-

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the chemical compound "Adenine, 9-beta-D-ribopyranosyl-" that adheres to the provided detailed outline.

The requested sections concern the specific enzymatic interactions of Adenine, 9-beta-D-ribopyranosyl- with Adenosine Kinases and Purine Nucleoside Phosphorylases (PNP), including kinetic analyses, structure-activity relationships, mutagenesis studies, and its application as a biochemical probe.

The available research literature focuses extensively on adenosine (which contains a furanose sugar ring) and its various analogues. However, specific studies detailing the substrate or inhibitor kinetics, enzymatic recognition, and biochemical applications for the pyranose form of adenosine (Adenine, 9-beta-D-ribopyranosyl-) are not present in the accessible scientific databases. The structural difference between the five-membered furanose ring of natural adenosine and the six-membered pyranose ring of the requested compound is significant and would fundamentally alter its interaction with enzyme active sites. Without specific research on this compound, any generated content would be speculative and not based on factual, verifiable scientific findings.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly follows the requested outline for this particular compound.

Enzymatic Recognition and Biochemical Pathway Integration of 9 Beta D Ribopyranosyladenine

Exploration of 9-beta-D-Ribopyranosyladenine as a Biochemical Probe

Investigation of Nucleotide-Binding Protein Interactions

Specific studies detailing the direct interaction of Adenine (B156593), 9-beta-D-ribopyranosyl- with nucleotide-binding proteins are not readily found in the reviewed scientific literature. The unique stereochemistry of the ribopyranose sugar, a six-membered ring, distinguishes it significantly from the five-membered ring of the naturally occurring 9-beta-D-ribofuranosyladenine (adenosine). This structural difference is critical, as the binding pockets of enzymes and proteins that recognize adenosine (B11128), such as kinases, polymerases, and G-protein coupled receptors, are highly specific to the furanose conformation.

For comparison, the triphosphate derivative of a related analogue, 9-beta-D-arabinofuranosyladenine (ara-A), is known to competitively inhibit DNA polymerases relative to deoxyadenosine (B7792050) 5'-triphosphate. Another analogue, 9-beta-D-arabinofuranosyladenine 5'-triphosphate, acts as a competitive inhibitor for ATP or GTP in reactions catalyzed by ribonucleotide reductase. However, without experimental data, it is not possible to extrapolate these findings to the ribopyranosyl variant. The distinct spatial arrangement of the hydroxyl groups and the ring structure of the pyranose form would necessitate a unique binding site conformation, and it remains undetermined which, if any, nucleotide-binding proteins recognize this specific isomer.

Metabolic Fate and Biotransformation Pathways (Non-Clinical Focus)

The metabolic processing of Adenine, 9-beta-D-ribopyranosyl- is presumed to follow the general pathways for nucleoside catabolism, which would involve the cleavage of the N-glycosidic bond and subsequent processing of the resulting adenine and ribopyranose components.

Purine (B94841) Salvage Pathway Intersections and Nucleotide Formation

The primary route for recycling purine bases in cells is the purine salvage pathway, which is crucial in tissues with limited or non-existent de novo purine synthesis, such as the brain and red blood cells. nih.govyoutube.comwikipedia.org This pathway reclaims purine bases from the degradation of nucleic acids and converts them back into usable nucleotides. wikipedia.org

If Adenine, 9-beta-D-ribopyranosyl- undergoes enzymatic cleavage to release free adenine, the base would intersect directly with this pathway. The key enzyme responsible for salvaging adenine is Adenine Phosphoribosyltransferase (APRT). youtube.comnih.gov APRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, forming adenosine monophosphate (AMP). youtube.comyoutube.com This reaction is irreversible due to the subsequent hydrolysis of the released pyrophosphate. youtube.com

Key Enzymes in the Purine Salvage Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Importance |

|---|---|---|---|---|

| Adenine Phosphoribosyltransferase | APRT | Adenine, PRPP | Adenosine Monophosphate (AMP) | Salvages free adenine base back into the nucleotide pool. wikipedia.orgnih.govyoutube.com |

| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Hypoxanthine, Guanine, PRPP | Inosine (B1671953) Monophosphate (IMP), Guanosine Monophosphate (GMP) | Main purine salvage enzyme; deficiency leads to Lesch-Nyhan syndrome. youtube.comnih.gov |

This pathway effectively restores the pool of adenine nucleotides, which can then be phosphorylated to ADP and ATP. nih.gov The brain, in particular, relies heavily on this salvage mechanism to maintain its high metabolic rate and replenish ATP stores. nih.govyoutube.com

Enzymatic Conversions and Derivative Formation

Specific research on the enzymatic conversions and derivative formation of Adenine, 9-beta-D-ribopyranosyl- is not available in the reviewed literature. The initial and most critical metabolic step for an exogenous nucleoside is typically phosphorylation by a nucleoside kinase or cleavage by a nucleoside phosphorylase.

The susceptibility of the 9-beta-D-ribopyranosyl- linkage to purine nucleoside phosphorylase (PNP) is unknown. PNP typically acts on ribofuranosides and deoxyribofuranosides like inosine and guanosine. nih.gov Whether the pyranose ring structure is a substrate for PNP or other hydrolases remains to be determined experimentally.

Furthermore, it is unclear if specific cellular kinases can phosphorylate Adenine, 9-beta-D-ribopyranosyl- to form its corresponding 5'-monophosphate, diphosphate, and triphosphate derivatives. The formation of such derivatives is a prerequisite for its potential incorporation into nucleic acids or for it to act as an inhibitor of nucleotide-dependent enzymes. Studies on related analogues, such as 9-beta-D-arabinofuranosyladenine, show that they can be phosphorylated, but this is highly dependent on the specific sugar stereochemistry, and these results cannot be assumed to apply to the ribopyranosyl form.

Integration of 9 Beta D Ribopyranosyladenine into Artificial Nucleic Acid Systems: Pyranosyl Rna P Rna

Design and Synthesis of Oligonucleotides Containing 9-beta-D-Ribopyranosyladenine Units

The creation of p-RNA oligonucleotides containing 9-beta-D-ribopyranosyladenine is a complex process that relies on established methods of chemical oligonucleotide synthesis, with specific modifications to accommodate the pyranose sugar. researchgate.netnih.gov The general approach involves solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.govwikipedia.org This method allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support. wikipedia.orghorizondiscovery.com

The key steps in the synthesis of p-RNA oligonucleotides are as follows:

Monomer Preparation: The synthesis begins with the preparation of the 9-beta-D-ribopyranosyladenine phosphoramidite monomer. This involves protecting the functional groups of the nucleoside that are not involved in the coupling reaction. oup.com

Solid-Phase Synthesis: The synthesis proceeds in a 3' to 5' direction on an automated synthesizer. wikipedia.orghorizondiscovery.com The cycle of nucleotide addition involves de-blocking, coupling, capping, and oxidation. horizondiscovery.com

Deprotection and Purification: After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to ensure high-purity p-RNA oligonucleotides.

The synthesis of p-RNA has been successfully demonstrated, yielding oligomers that can be studied for their structural and functional properties. researchgate.netepfl.ch

Base-Pairing Properties and Duplex Stability of Pyranosyl-RNA

The ability of a nucleic acid to form stable, specific base pairs is fundamental to its function as a genetic material. Studies on p-RNA have revealed unique and, in some aspects, superior base-pairing properties compared to natural nucleic acids.

Comparative Stability with Natural RNA and DNA Analogs

A striking feature of p-RNA is the enhanced stability of its duplexes compared to those of natural RNA and DNA. researchgate.netnih.gov This increased stability is a significant finding, suggesting that the pyranose-based backbone is structurally well-suited for forming robust double helices. colostate.edu

| Duplex Type | Relative Stability | Reference |

| p-RNA : p-RNA | Higher | researchgate.netnih.gov |

| RNA : RNA | Lower | researchgate.netnih.gov |

| DNA : DNA | Lower | researchgate.netnih.gov |

The higher thermal stability of p-RNA duplexes indicates stronger interactions between the base pairs. This enhanced stability could have implications for the efficiency of information storage and replication in a hypothetical p-RNA-based genetic system.

Formation of Competing Multi-Strand Structures

An important characteristic of a genetic system is its ability to avoid forming non-functional, competing structures such as triplexes or other multi-strand aggregates. Research has shown that p-RNA is less prone to forming such competing multi-strand structures compared to its furanose counterpart, RNA. researchgate.netresearchgate.net This property suggests a higher fidelity of base pairing in p-RNA, which would be advantageous for a primitive genetic system. No triplex formation has been reported for p-RNA. thieme-connect.comlookchem.com

Informational Properties and Genetic Functionality of Pyranosyl Systems

For any molecule to serve as a genetic material, it must possess the capacity to store and transfer information. Studies have demonstrated that p-RNA is capable of template-directed synthesis, a key requirement for replication. nih.gov Base sequences in p-RNA can be copied through the template-controlled ligation of shorter, activated oligomers. nih.gov This process occurs with high regioselectivity and chiroselectivity, meaning that the correct phosphodiester bonds are formed between monomers of the same chirality as the template. nih.gov These findings indicate that p-RNA has the fundamental informational properties required for a genetic system.

Role in Theoretical Models of Prebiotic Information Transfer

The unique properties of p-RNA have led to its consideration in theoretical models of prebiotic evolution. The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. researchgate.net However, the prebiotic synthesis of ribonucleotides presents several challenges. colostate.edu The discovery that p-RNA forms more stable and selective duplexes than RNA has led to the suggestion that it could have been a precursor or an alternative to RNA in the early stages of life. nih.govcolostate.edu The ability of p-RNA to self-assemble from activated tetranucleotide-2',3'-cyclophosphates under potentially prebiotic conditions further supports its candidacy as a primordial genetic polymer. nih.gov The study of p-RNA provides valuable insights into the chemical properties that could have been important for the origin of life and the emergence of the first genetic systems. researchgate.netepfl.ch

Computational and Theoretical Studies on 9 Beta D Ribopyranosyladenine

Molecular Dynamics Simulations of Conformational Landscape and Backbone Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational preferences and flexibility of molecules. For nucleosides, these simulations can reveal the dynamic equilibrium between different sugar puckers, the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the flexibility of the exocyclic groups.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For 9-beta-D-ribopyranosyladenine, these calculations could predict sites susceptible to nucleophilic or electrophilic attack and provide insights into its hydrogen bonding capabilities.

Docking Studies with Relevant Biological Macromolecules (e.g., Adenosine (B11128) Kinase Active Sites)

Docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target. Adenosine kinase is a key enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). nih.gov Understanding how 9-beta-D-ribopyranosyladenine interacts with the active site of adenosine kinase could provide clues about its potential biological activity.

The crystal structure of human adenosine kinase has been resolved, revealing a catalytic site that binds adenosine and ATP. nih.gov Docking studies with the natural substrate, adenosine, and various inhibitors have helped to elucidate the key interactions necessary for binding. These typically involve hydrogen bonds with active site residues and stacking interactions with aromatic amino acids. While the principles of docking are well-established, and the structure of adenosine kinase is known, specific docking studies involving 9-beta-D-ribopyranosyladenine have not been identified in the available literature. Kinetic studies on adenosine kinase have identified at least two binding sites for adenosine, a catalytic site and a distinct "protection" site that may be involved in substrate inhibition. nih.gov

Predictive Modeling of Pyranosyl Nucleoside Behavior in Solution

Predictive modeling can be used to forecast the behavior of molecules in different environments, such as in solution. This can include predicting solubility, conformational preferences, and interactions with solvent molecules. For 9-beta-D-ribopyranosyladenine, such models would be valuable for understanding its physicochemical properties.

The conformational behavior of pyranosyl nucleosides in solution has been studied using techniques like NMR spectroscopy, which can provide data on the equilibrium between different conformers. acs.org These experimental data can be used to validate and refine computational models. Predictive models for nucleoside analogs are an active area of research, with databases and tools being developed to aid in the design of new drugs. acs.org However, specific predictive models detailing the behavior of 9-beta-D-ribopyranosyladenine in solution are not currently available.

Future Prospects and Uncharted Research Territories for 9 Beta D Ribopyranosyladenine

Novel Synthetic Methodologies and Efficiency Enhancements

Established methods for synthesizing N-nucleosides, such as the silyl-Hilbert-Johnson (or Vorbrüggen) glycosylation, remain fundamental. This method involves reacting a silylated heterocyclic base (like adenine) with a protected sugar derivative in the presence of a Lewis acid catalyst. However, controlling the anomeric stereochemistry to selectively obtain the β-anomer can be challenging.

Future advancements are anticipated in several areas:

Enzymatic Synthesis: A significant leap forward would be the discovery or engineering of nucleoside phosphorylases that can accept ribopyranose-1-phosphate as a substrate. Enzymatic synthesis offers the potential for near-perfect stereoselectivity and milder reaction conditions, reducing the need for extensive protecting group chemistry.

Flow Chemistry: The application of continuous flow chemistry could enhance reaction efficiency, control, and safety. Flow reactors allow for precise control over reaction parameters like temperature and time, which can improve the selectivity and yield of glycosylation reactions.

Click Chemistry: The use of "click chemistry," particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), could be explored for novel synthetic routes. This would involve synthesizing a pyranosyl azide (B81097) and an adenine (B156593) derivative with a terminal alkyne, allowing for a highly efficient and specific conjugation.

Table 1: Comparison of Synthetic Methodologies for 9-beta-D-Ribopyranosyladenine

| Methodology | Core Principle | Potential Advantages for Future Research | Key Challenges |

|---|---|---|---|

| Silyl-Hilbert-Johnson | Lewis acid-catalyzed coupling of a silylated base with a protected pyranose. | Well-established; versatile for various base and sugar modifications. | Stereocontrol (α/β anomers); requires protecting groups; harsh conditions. |

| Enzymatic Synthesis | Use of engineered enzymes (e.g., nucleoside phosphorylases) for glycosylation. | High stereoselectivity (β-anomer); mild, environmentally friendly conditions. | Discovery/engineering of enzymes that accept pyranose substrates. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control over reaction parameters; improved yield and safety; easy scalability. | Initial setup costs; potential for clogging with solid reagents/products. |

| Click Chemistry | Highly efficient cycloaddition reactions for coupling modified base and sugar units. | High yields and specificity; mild reaction conditions; modular approach. | Requires synthesis of appropriately functionalized starting materials (azides/alkynes). |

Advanced Spectroscopic Probes and Imaging Applications

The structural differences between pyranosyl and furanosyl nucleosides can be exploited to develop novel spectroscopic probes. Standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are already used to characterize these molecules, confirming the pyranose configuration and the β-linkage to the adenine base.

The future lies in creating functionalized derivatives of 9-beta-D-ribopyranosyladenine for advanced applications:

Fluorescent Probes: By attaching a fluorophore to the ribopyranose ring or the adenine base, it is possible to create probes for biological imaging. These probes could be used to study the cellular uptake and localization of pyranosyl nucleosides or to investigate their interactions with specific enzymes or nucleic acid structures in real-time. The stability of the pyranosyl ring could offer advantages over furanosyl-based probes in certain biological environments.

NMR-Based Probes: Isotopically labeling 9-beta-D-ribopyranosyladenine with ¹³C, ¹⁵N, or ¹⁹F could create powerful probes for in-cell NMR studies. ¹⁹F-NMR is particularly attractive due to the absence of a natural fluorine background in biological systems, offering high sensitivity and clear signal detection.

Expanding the Scope of Enzymatic Interaction Studies

A key characteristic of pyranosyl nucleosides is their altered interaction with enzymes that typically process furanosyl nucleosides. It has been demonstrated that the pyranosyl form of adenosine (B11128) is resistant to cleavage by adenosine deaminase, an enzyme that deaminates adenosine to inosine (B1671953). This enzymatic resistance is a significant feature that could be exploited in therapeutic contexts.

However, resistance is not universal. Research has shown that the triphosphate form of a pyranosyl nucleoside can act as a substrate for certain RNA polymerases. This opens up a fascinating and largely unexplored research area:

Mapping Enzyme Specificity: A systematic investigation is needed to determine which polymerases, kinases, and other nucleoside-metabolizing enzymes can recognize and process 9-beta-D-ribopyranosyladenine and its phosphorylated derivatives.

Inhibitor Development: Conversely, the inability of many enzymes to process these analogs makes them potential candidates for competitive inhibitors. They could be designed to target the active sites of enzymes involved in nucleic acid metabolism.

Development of Advanced Materials Incorporating Pyranosyl Nucleosides

The unique geometry of the pyranose sugar ring imparts novel properties when these nucleosides are polymerized into nucleic acid-like structures. The most prominent example is pyranosyl-RNA (p-RNA), a synthetic genetic polymer built from repeating pyranosyl nucleoside units.

Future research in materials science could focus on:

p-RNA Nanostructures: p-RNA is capable of forming highly stable Watson-Crick duplexes. In fact, the pairing between complementary p-RNA strands is stronger than that found in DNA or RNA. This stability makes p-RNA an excellent candidate for the programmed self-assembly of complex nanostructures.

Hydrogels and Biomaterials: Nucleoside derivatives can form supramolecular hydrogels. The specific hydrogen-bonding patterns and stability of 9-beta-D-ribopyranosyladenine could be harnessed to create novel hydrogels with unique thermal and mechanical properties for applications in drug delivery and tissue engineering.

Aptamers and Catalytic p-RNA: The exploration of p-RNA for the development of aptamers (molecules that bind to a specific target) and ribozyme-like catalysts is a significant uncharted territory. The chemical stability of the p-RNA backbone could offer advantages over standard RNA in these applications.

Table 2: Properties and Potential Applications of p-RNA

| Property | Description | Potential Application |

|---|---|---|

| High Duplex Stability | Forms stronger, more stable Watson-Crick base pairs than DNA or RNA. | Development of robust nanostructures; antisense therapies. |

| Orthogonal Pairing | p-RNA does not readily pair with DNA or RNA, ensuring its interactions are self-contained. | Creation of independent genetic circuits; avoiding interference with biological systems. |

| Chemical Stability | The pyranosyl backbone is resistant to certain forms of enzymatic and chemical degradation. | Long-lasting nanomaterials; stable aptamers for diagnostics and therapeutics. |

| Templating Ability | Can act as a template for the chemical ligation of p-RNA oligonucleotides. | Development of self-replicating molecular systems. |

Continued Exploration of Prebiotic Chemical Space and Origins of Life Scenarios

The "RNA world" hypothesis, which posits that RNA was the primary genetic material before DNA, faces challenges, notably the instability of the ribofuranose sugar under plausible prebiotic conditions. This has led researchers to explore alternatives, with p-RNA emerging as a compelling candidate.

The future of prebiotic chemistry research involving 9-beta-D-ribopyranosyladenine includes:

Plausible Prebiotic Synthesis: While the formation of furanosides is often inefficient, some studies suggest that pyranose sugars might have been more stable and potentially more abundant on the early Earth. Research into plausible pathways for the selective prebiotic synthesis of β-pyranosyl nucleosides is crucial.

Stability and Evolution: The exceptional stability of the p-RNA duplex suggests it could have been a more robust early genetic system. A key research question is how a transition from a p-RNA world to an RNA world might have occurred.

Non-enzymatic Replication: A major goal in origins-of-life research is to demonstrate the non-enzymatic, template-directed replication of a genetic polymer. Given its high stability and templating capabilities, p-RNA is a prime candidate for such experiments. The ability to achieve a full cycle of p-RNA replication would be a landmark discovery.

Q & A

Q. What are the standard synthetic pathways for producing adenine, 9-beta-D-ribopyranosyl- (adenosine), and how do reaction conditions influence yield?

Adenosine is typically synthesized via glycosylation reactions, where adenine is coupled to a ribose derivative. Key steps include protecting the hydroxyl groups of ribose (e.g., using acetyl or benzoyl groups) to direct regioselectivity . Reaction solvents like pyridine or acetonitrile are critical for stabilizing intermediates, while catalysts such as Lewis acids (e.g., trimethylsilyl triflate) enhance nucleoside bond formation. Yield optimization requires precise control of temperature (60–80°C) and anhydrous conditions to avoid hydrolysis . Purity is validated via HPLC (≥99% purity standards, as per USP guidelines) .

Q. How can researchers validate the identity and purity of adenosine using analytical methods?

- HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., BIST B+ Column) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v). Retention time and UV absorption at 260 nm confirm identity .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺ at m/z 268.2 .

- Melting Point : Pure adenosine exhibits a melting point of 234–236°C .

Q. What are the critical storage conditions for maintaining adenosine stability in laboratory settings?

Adenosine should be stored at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation. Lyophilized forms are stable for >2 years, while aqueous solutions require buffer systems (e.g., 10 mM Tris-HCl, pH 7.4) and should be used within 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of adenosine derivatives?

Discrepancies in bioactivity data (e.g., receptor binding affinity) often arise from variations in assay conditions:

- Receptor Assays : Standardize cell lines (e.g., HEK293 for A₁/A₂A receptors) and buffer ionic strength (e.g., 150 mM NaCl).

- Metabolic Stability : Use liver microsomes from the same species (e.g., human vs. murine) to compare half-life data .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in dose-response curves) .

Q. What advanced techniques are used to characterize the glycosidic bond conformation in adenosine analogs?

- NMR Spectroscopy : ¹H-¹³C HSQC and NOESY experiments reveal ribose puckering (C2′-endo vs. C3′-endo) and glycosidic torsion angles (χ, ~−120° for anti-conformation) .

- X-ray Crystallography : Resolve crystal structures at <1.5 Å resolution to confirm β-D-ribofuranosyl stereochemistry .

- Computational Modeling : Density functional theory (DFT) calculates energy minima for ribose-adenine conformers .

Q. How can researchers design experiments to study adenosine’s role in modulating intracellular cAMP levels?

- In Vitro Assays : Use FRET-based cAMP biosensors (e.g., EPAC-SH187) in HEK293 cells pretreated with adenosine receptor agonists/antagonitors .

- Knockout Models : CRISPR-Cas9 knockout of adenosine deaminase (ADA) in cell lines to amplify endogenous adenosine signaling .

- Pharmacokinetic Profiling : Measure cAMP via ELISA after timed adenosine exposure (0–60 min) and fit data to a sigmoidal dose-response model .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in purity assessments of adenosine from different suppliers?

- Cross-Validation : Compare certificates of analysis (CoA) for HPLC chromatograms (≥99% purity) and residual solvent levels (e.g., <0.1% acetonitrile) .

- In-House Testing : Re-analyze samples using a validated LC-MS method with a reference standard (e.g., USP adenosine, CAS 58-61-7) .

- Supplier Audits : Prioritize ISO/IEC 17025-certified suppliers for traceable reference materials .

Q. What strategies optimize adenosine derivatization for fluorescent labeling without disrupting bioactivity?

- Site-Specific Modification : Introduce propargyl groups at the N⁶-position via Sonogashira coupling, followed by click chemistry with azide-fluorophores (e.g., Cy5) .

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the 2′- and 3′-hydroxyls during synthesis .

- Activity Validation : Confirm receptor binding affinity (Kd) via surface plasmon resonance (SPR) post-labeling .

Data Interpretation and Reporting

Q. How can researchers reconcile conflicting data on adenosine’s stability under varying pH conditions?

Q. What frameworks ensure rigorous reporting of adenosine-related research in peer-reviewed journals?

- MIAME Guidelines : Detail experimental conditions (e.g., buffer composition, cell passage number) in supplementary materials .

- Reproducibility Checklists : Include raw HPLC chromatograms, NMR spectra, and statistical analysis scripts .

- Ethical Compliance : For human studies, document IRB approval and informed consent protocols per Declaration of Helsinki standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.